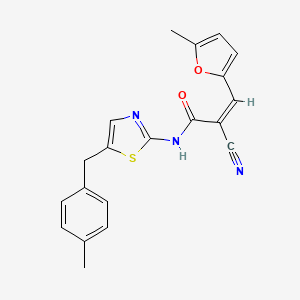

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Introduction of the Benzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable nucleophile.

Formation of the Acrylamide Moiety: The acrylamide moiety can be formed through the reaction of acryloyl chloride with an amine derivative of the thiazole ring.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or a similar reagent.

Coupling with the Furan Ring: The final step involves the coupling of the thiazole-acrylamide intermediate with a furan derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted thiazole and furan derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents targeting various diseases.

Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation.

Industry

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity and fluorescence.

Polymer Chemistry: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.

Mécanisme D'action

The mechanism of action of (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiazole ring are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in the target protein, further stabilizing the compound-protein complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z)-2-cyano-N-(5-phenylthiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide: Similar structure but lacks the 4-methylbenzyl group.

(Z)-2-cyano-N-(5-(4-methylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide: Similar structure but has a 4-methylphenyl group instead of the 4-methylbenzyl group.

Uniqueness

Structural Features: The presence of the 4-methylbenzyl group in (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide provides unique steric and electronic properties that can influence its reactivity and binding interactions.

Biological Activity: The compound’s unique structure may result in distinct biological activities compared to similar compounds, making it a valuable candidate for further research and development.

Activité Biologique

(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a cyano group, and an acrylamide moiety, which are known to contribute to various biological interactions. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and therapeutic development.

Structural Overview

The structural formula of this compound can be represented as follows:

This compound's specific configuration and substituents may influence its biological interactions and therapeutic potential.

Enzyme Inhibition

The cyanoacrylamide functionality within the molecule suggests potential for enzyme inhibition . Cyanoacrylates are known to covalently bind to enzymes, leading to their inactivation. Preliminary research indicates that the specific enzyme targets and inhibitory potential of this compound require targeted enzyme assays for elucidation.

Anti-Cancer Activity

Research on compounds with acrylamide moieties has highlighted their potential anti-cancer properties . The reactivity of acrylamides with biological nucleophiles, such as proteins and DNA, raises concerns regarding toxicity but also points to their therapeutic applications. Studies have indicated that similar compounds can induce cytotoxic effects in cancer cell lines, warranting further exploration of this compound's efficacy against cancer cells .

Cytotoxicity Assays

In vitro studies using various cancer cell lines have shown that compounds similar to this compound exhibit significant cytotoxic effects. For example, derivatives with similar structural motifs have been tested for their ability to inhibit cell proliferation and induce apoptosis in melanoma cells. These studies typically involve treating cells with varying concentrations of the compound and assessing cell viability using assays such as MTT or EZ-Cytox .

Tyrosinase Inhibition Studies

Tyrosinase is a crucial enzyme involved in melanin biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. Some derivatives related to this compound have demonstrated competitive inhibition against mushroom tyrosinase, indicating their potential use in skin-lightening products .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2-Cyano-N-(5-methylthiazol-2-yl)-3-phenylacrylamide | Structure | Exhibits similar reactivity; studied for anti-cancer properties. |

| 3-Benzylamino-N-(6-methylpyridin-2-yl)acrylamide | Structure | Shows potent TAK1 inhibitory activity with an IC50 of 27 nM. |

| 3-Chlorophenyl-N-(5-benzothiazol-2-yl)-acrylamide | Structure | Investigated for antibacterial activity; structure enhances bioactivity. |

Propriétés

IUPAC Name |

(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-13-3-6-15(7-4-13)9-18-12-22-20(26-18)23-19(24)16(11-21)10-17-8-5-14(2)25-17/h3-8,10,12H,9H2,1-2H3,(H,22,23,24)/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUVJQHUQUELHH-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.